molecular formula C9H4F7N B12565938 1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine CAS No. 305837-16-5

1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine

Katalognummer: B12565938
CAS-Nummer: 305837-16-5
Molekulargewicht: 259.12 g/mol
InChI-Schlüssel: ZUWZERZXEARXIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.

Vorbereitungsmethoden

The synthesis of 1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine typically involves the reaction of hexafluoroacetone with 2-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine finds applications in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,3,3-Hexafluoro-N-(2-fluorophenyl)propan-2-imine can be compared with other fluorinated imines and related compounds. Similar compounds include:

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-propanone: Used in various chemical reactions and industrial applications.

    2-Fluoroaniline: A precursor in the synthesis of fluorinated compounds. The uniqueness of this compound lies in its specific combination of fluorine atoms and imine functionality, which imparts distinct chemical and physical properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

305837-16-5

Molekularformel

C9H4F7N

Molekulargewicht

259.12 g/mol

IUPAC-Name

1,1,1,3,3,3-hexafluoro-N-(2-fluorophenyl)propan-2-imine

InChI

InChI=1S/C9H4F7N/c10-5-3-1-2-4-6(5)17-7(8(11,12)13)9(14,15)16/h1-4H

InChI-Schlüssel

ZUWZERZXEARXIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N=C(C(F)(F)F)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.